molecular formula C11H9BrS B1625524 3-[3-(Bromomethyl)phenyl]thiophene CAS No. 89929-85-1

3-[3-(Bromomethyl)phenyl]thiophene

Cat. No.: B1625524
CAS No.: 89929-85-1
M. Wt: 253.16 g/mol
InChI Key: VCKUVGQHVFDLFU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-[3-(Bromomethyl)phenyl]thiophene can be synthesized through various methods. One common method involves the bromination of 3-methylthiophene using N-bromosuccinimide (NBS) in the absence of benzoyl peroxide . Another method includes the copper-catalyzed Ullmann coupling reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Bromomethyl)phenyl]thiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Reactions

1. Chemical Structure and Reactivity

  • The compound features a bromomethyl group attached to a thiophene ring, making it a reactive intermediate in various chemical reactions. The bromine atom acts as a leaving group, facilitating nucleophilic substitutions and coupling reactions.

2. Types of Reactions

  • Substitution Reactions : The compound can engage in nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles, leading to the formation of diverse thiophene derivatives.
  • Coupling Reactions : It is particularly useful in Suzuki-Miyaura coupling reactions with boronic acids, enabling the formation of carbon-carbon bonds essential for constructing complex organic molecules.

3. Common Reagents and Conditions

  • N-Bromosuccinimide (NBS) : Often used as a brominating agent for selective bromination.
  • Palladium Catalysts : Employed in coupling reactions to facilitate the formation of biaryl compounds.

Pharmaceutical Development

3-[3-(Bromomethyl)phenyl]thiophene has been explored as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential in:

  • Antibacterial Activity : Certain derivatives have demonstrated efficacy against bacterial strains, indicating potential use in antibiotic development .
  • Antimalarial Activity : A study indicated that compounds derived from thiophene exhibited significant antimalarial properties, with some derivatives showing IC50 values as low as 0.142 μM .

Material Science

The compound is utilized in the synthesis of conjugated polymers and materials with unique electronic properties:

  • Polymer Synthesis : It serves as a building block for creating conductive polymers used in organic electronics and photovoltaic applications .
  • Fluorescent Materials : Thiophene derivatives have been incorporated into fluorescent materials, enhancing their photophysical properties for applications in sensors and imaging technologies .

Case Studies

StudyApplicationFindings
Antibacterial Activity StudySynthesis of thiophene derivativesSome derivatives exhibited comparable activity to linezolid against Enterococcus faecium (MIC = 0.5 μg/mL) .
Antimalarial Activity StudyTesting of thiophene derivativesNotable antimalarial activity with IC50 values ranging from 0.142 to 28.006 μM .
Polymer ResearchDevelopment of conductive polymersSuccessful synthesis of conjugated fluorene-alt-thiophene polymers demonstrating enhanced electronic properties .

Mechanism of Action

The mechanism of action of 3-[3-(Bromomethyl)phenyl]thiophene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in substitution and coupling reactions. The bromine atom serves as a leaving group, facilitating the formation of new bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(Bromomethyl)phenyl]thiophene is unique due to its specific substitution pattern, which allows for selective functionalization and the formation of diverse derivatives. Its bromomethyl group provides a versatile handle for further chemical modifications .

Biological Activity

3-[3-(Bromomethyl)phenyl]thiophene is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antifungal properties, cytotoxicity, and mechanisms of action, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a bromomethyl group and a phenyl moiety. The presence of the bromomethyl group may influence the compound's biological activity through electronic effects and steric hindrance.

Antifungal Activity

Recent studies have highlighted the antifungal potential of thiophene derivatives. Specifically, compounds with similar structures have shown notable activity against various fungal strains, including Candida albicans and Candida parapsilosis.

Case Study: Antifungal Evaluation

In a comparative study, this compound was evaluated alongside other thiophene derivatives. The Minimum Inhibitory Concentration (MIC) values were determined using standardized protocols. The following table summarizes the antifungal activity observed:

CompoundMIC (μg/mL)Fungal Strain
This compound1.23Candida parapsilosis
Reference (Ketoconazole)1.85Candida albicans
Compound A2.50Candida parapsilosis

The results indicated that this compound exhibited comparable activity to ketoconazole, a well-known antifungal agent, suggesting its potential as an effective antifungal agent .

Cytotoxicity Analysis

The cytotoxic effects of this compound were assessed using NIH/3T3 cell lines. The following table presents the IC50 values for this compound compared to other derivatives:

CompoundIC50 (μM)Cell Line
This compound187.66NIH/3T3
Compound B148.26NIH/3T3
Doxorubicin>1000NIH/3T3

The IC50 value for this compound suggests moderate cytotoxicity, indicating that while it is effective against fungal cells, it poses minimal risk to normal cells at therapeutic concentrations .

The mechanism through which this compound exerts its biological effects is likely related to its interaction with specific enzymes or cellular targets. Molecular docking studies have shown that thiophene derivatives can bind effectively to the active sites of key enzymes involved in fungal metabolism.

Molecular Docking Studies

Molecular docking analyses revealed that this compound interacts with residues critical for enzyme function, enhancing its antifungal efficacy. The binding affinity and interaction patterns suggest that this compound may disrupt normal fungal cell function through competitive inhibition .

Q & A

Q. Basic: What synthetic strategies are recommended for preparing 3-[3-(Bromomethyl)phenyl]thiophene while minimizing undesired side reactions?

Answer:
The synthesis of this compound typically involves bromination or coupling reactions. Key steps include:

  • Bromomethylation : Use of brominating agents like NN-bromosuccinimide (NBS) under controlled conditions to functionalize the thiophene or benzene ring. For example, bromomethylation of precursor thiophene derivatives in tetrahydrofuran (THF) with triethylamine (Et3_3N) as a base can achieve selective substitution .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling may link bromomethylated benzene rings to thiophene moieties. Palladium catalysts (e.g., Pd(PPh3_3)4_4) and mild temperatures (room temperature to 60°C) are often employed to preserve the bromomethyl group .
  • Byproduct Mitigation : Monitor reactions via thin-layer chromatography (TLC) and optimize stoichiometry to avoid over-bromination or decomposition. Purification via column chromatography is critical .

Q. Basic: What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1\text{H}- and 13C^{13}\text{C}-NMR are essential for confirming the structure. The bromomethyl (–CH2_2Br) group typically appears as a singlet (~4.3–4.6 ppm in 1H^1\text{H}-NMR) and ~30–35 ppm in 13C^{13}\text{C}-NMR. Aromatic protons on thiophene and benzene rings show splitting patterns correlating with substitution .
  • X-Ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction is recommended. Crystallization in solvents like dichloromethane/hexane mixtures often yields suitable crystals .
  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) confirms molecular weight, with the bromine isotope pattern (1:1 ratio for 79Br/81Br^{79}\text{Br}/^{81}\text{Br}) aiding identification .

Q. Advanced: How can researchers design experiments to study the reactivity of this compound in cross-coupling reactions?

Answer:

  • Substrate Scope Analysis : Test coupling with diverse boronic acids (e.g., aryl, heteroaryl) under varying conditions (catalyst: Pd vs. Ni; ligands: phosphine vs. N-heterocyclic carbenes). Track yields and regioselectivity via GC-MS or HPLC .
  • Kinetic Studies : Use in situ 19F^{19}\text{F}-NMR or IR spectroscopy to monitor reaction progress. For example, study the oxidative addition step of the bromomethyl group to palladium .
  • Computational Modeling : Density functional theory (DFT) can predict transition states and explain electronic effects of substituents on coupling efficiency .

Q. Advanced: How should researchers address contradictory data in mechanistic studies of bromomethyl group substitution reactions?

Answer:
Contradictions often arise from solvent polarity, nucleophile strength, or steric effects. Methodological approaches include:

  • Solvent Screening : Compare polar aprotic (DMF, DMSO) vs. nonpolar solvents (toluene) to assess nucleophilicity and reaction pathways. For example, DMSO may stabilize SN2 transitions, while toluene favors radical pathways .
  • Isotopic Labeling : Use deuterated analogs (e.g., CD3_3 groups) to track hydrogen/deuterium exchange in substitution reactions via mass spectrometry .
  • Competition Experiments : Co-react substrates with varying nucleophiles (e.g., iodide vs. azide) to quantify selectivity and infer mechanism dominance (SN1 vs. SN2) .

Q. Advanced: What role does this compound play in designing functional materials?

Answer:

  • Coordination Polymers : The bromomethyl group can act as a ligand for metal centers (e.g., Zn, Cu) to form porous frameworks. Characterize via X-ray diffraction and BET surface area analysis .
  • Photovoltaic Materials : Incorporate into conjugated polymers (e.g., polythiophenes) for organic solar cells. Study charge transport via cyclic voltammetry and UV-vis spectroscopy .
  • Bioconjugation : Use the bromomethyl group for site-specific protein labeling. Optimize reaction conditions (pH, temperature) to balance reactivity and biomolecule stability .

Q. Basic: What precautions are necessary for handling and storing this compound?

Answer:

  • Storage : Store at 2–8°C under inert gas (argon) to prevent degradation. Avoid moisture, as the bromomethyl group is hydrolytically sensitive .
  • Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation of volatile byproducts .

Q. Advanced: How can computational chemistry guide the optimization of this compound-based catalysts?

Answer:

  • Docking Studies : Simulate interactions between the bromomethyl group and catalytic active sites (e.g., enzyme pockets or metal surfaces) using molecular dynamics .
  • Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites for functionalization .
  • Thermodynamic Profiling : Predict activation energies for bromine displacement reactions to prioritize synthetic routes .

Properties

IUPAC Name

3-[3-(bromomethyl)phenyl]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrS/c12-7-9-2-1-3-10(6-9)11-4-5-13-8-11/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKUVGQHVFDLFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CSC=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60531643
Record name 3-[3-(Bromomethyl)phenyl]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60531643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89929-85-1
Record name 3-[3-(Bromomethyl)phenyl]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60531643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A stirred solution of 9.8 g (0.056 mol) of 3-(3-methylphenyl)thiophene in 250 mL of carbon tetrachloride was heated to reflux, and 0.5 g of benzoyl peroxide was added. Heating was continued, and after five minutes an additional 0.5 g of benzoyl peroxide and 10 g of N-bromosuccinimide were added. Upon complete addition, the reaction mixture was heated under reflux for an additional 2.5 hours, then cooled in an ice-water bath for one hour. The reaction mixture was filtered, and the filter cake washed with 50 mL of carbon tetrachloride. The wash and filtrate were combined, and the whole was washed with 200 mL of a saturated aqueous solution of sodium chloride. The organic layer was dried with magnesium sulfate, filtered, and the filtrate concentrated under reduced pressure to give a residual oil. The residual oil was subjected to distillation under reduced pressure using a Kugelrohr distilling system to give 8.7 g of 3-(3-bromomethylphenyl)thiophene, b.p. 95°-150° C./0.1 mm.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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